molecular formula C14H19NO2 B3118947 N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide CAS No. 244239-67-6

N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide

Cat. No. B3118947
M. Wt: 233.31 g/mol
InChI Key: SAEUBVASPHMFGN-NSHDSACASA-N
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Description

N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide, also known as propanamide , has the chemical formula C₃H₇NO . It is an organic compound with a molecular weight of approximately 73.09 g/mol . The IUPAC Standard InChI for propanamide is InChI=1S/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5) .

Molecular Structure Analysis

The molecular structure of propanamide consists of a three-carbon chain (propyl group) with an amide functional group (NH₂) attached to one end. The 3D structure may be viewed using computational tools .
  • Physical and Chemical Properties Analysis

    • Melting Point : The solid form of propanamide has a melting point of approximately -291.37°C .
    • Heat of Combustion : The heat of combustion for propanamide is approximately -2138.21 kJ/mol .
    • Infrared Spectrum : The infrared spectrum of propanamide shows prominent wavenumbers, which can be used for identification .
  • Scientific Research Applications

    Potential Medicinal Applications of Naphthalimide Derivatives

    Naphthalimide compounds, including derivatives similar in structure to N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide, have been extensively studied for their broad medicinal applications. These compounds are recognized for their interaction with various biological targets through noncovalent bonds, showcasing a wide range of potential therapeutic uses. Notably, some naphthalimide derivatives are under clinical trials as anticancer agents. Their versatility extends to applications as antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Additionally, these compounds have been explored as artificial ion receptors, fluorescent probes, diagnostic agents, and cell imaging agents, highlighting their significant potential in medicinal chemistry and drug development (Gong, Addla, Lv, & Zhou, 2016).

    Genotoxic Potential and Environmental Impact

    The genotoxic potential of 1,4-naphthoquinone, a compound related to the naphthalene structure, has been assessed through various genotoxicity assays. Findings suggest a complex picture where 1,4-naphthoquinone does not induce gene mutations in bacteria or mammalian cells in vitro, displaying predominantly negative results in Ames tests and other mutation studies. However, it exhibits a clastogenic response in vitro, indicating its potential for inducing chromosomal damage through mechanisms such as reactive oxygen species (ROS) generation. These studies underline the importance of understanding the biological interactions and potential risks associated with naphthalene derivatives (Fowler, Meurer, Honarvar, & Kirkland, 2018).

    Biodegradation and Environmental Remediation

    The environmental persistence and biodegradation of naphthalene, a core component of N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide, have been topics of significant research interest. Microbial degradation, especially by strains like Pseudomonas putida, plays a crucial role in the ecological recovery of naphthalene-contaminated sites. Recent advancements in understanding the genetic regulation of naphthalene degradation pathways offer promising avenues for bioremediation technologies, aiming to harness microbial capabilities for environmental cleanup and pollution control (Peng, Xiong, Xue, Fu, Gao, Zhao, Tian, & Yao, 2008).

    properties

    IUPAC Name

    N-[(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H19NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)/t11-/m0/s1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SAEUBVASPHMFGN-NSHDSACASA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(=O)NC1CCC2=C(C1)C=CC=C2OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCC(=O)N[C@H]1CCC2=C(C1)C=CC=C2OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H19NO2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID701174263
    Record name N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701174263
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    233.31 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide

    CAS RN

    244239-67-6
    Record name N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=244239-67-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701174263
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (S)-5-Methoxy-2-propionamidotetralin
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.428
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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